molecular formula C8H9NO3 B13089338 m-Methoxybenzohydroxamic acid

m-Methoxybenzohydroxamic acid

Cat. No.: B13089338
M. Wt: 167.16 g/mol
InChI Key: DVUJVMMFEBNGPA-UHFFFAOYSA-N
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Description

m-Methoxybenzohydroxamic acid (3-methoxybenzohydroxamic acid) is a hydroxamic acid derivative of m-methoxybenzoic acid. m-Methoxybenzoic acid features a methoxy group (-OCH₃) at the meta position (C3) of the benzene ring and a carboxylic acid group (-COOH) at C1. Its molecular formula is C₈H₈O₃, with a molecular weight of 152.15 g/mol . Hydroxamic acid derivatives, like this compound, replace the carboxylic acid group with a hydroxamic acid moiety (-CONHOH), enhancing metal-chelating properties and biological activity. Such compounds are pivotal in medicinal chemistry and industrial applications, including enzyme inhibition and corrosion prevention.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Methoxybenzohydroxamic acid typically involves the reaction of m-methoxybenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. The reaction is carried out in an ice-cooled ethanol solution to control the temperature and prevent side reactions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Reactions with Polyhalogenated Quinones

m-Methoxybenzohydroxamic acid exhibits detoxifying properties through reactions with carcinogenic polyhalogenated quinones (e.g., tetrachlorobenzoquinone, TCBQ). The mechanism involves:

a. Nucleophilic Attack
The hydroxamic acid anion reacts with quinones, forming transient intermediates. This step is analogous to benzohydroxamic acid’s reaction with TCBQ, which accelerates detoxification via a double Lossen rearrangement .

b. Lossen Rearrangement
The intermediate undergoes consecutive Lossen rearrangements, yielding less toxic products (e.g., dichlorobenzoquinone derivatives) and phenyl isocyanate. The methoxy group’s electron-donating nature may stabilize intermediates, enhancing reactivity .

c. Radical Formation
In catalytic systems, this compound could generate nitroxyl radicals, facilitating selective lipid hydroperoxide synthesis .

Metal Coordination and Antitumoral Activity

Hydroxamic acids are known metal chelators. This compound likely forms bis-bidentate complexes with transition metals (e.g., Ni(II), Cu(II)), as seen in benzohydroxamic acid derivatives . These complexes often exhibit enhanced cytotoxicity against cancer cells, with IC₅₀ values dependent on ligand substitution patterns .

Catalytic Roles

In lipid peroxidation:

  • This compound acts as a hydrogen atom donor, generating nitroxyl radicals that selectively oxidize polyunsaturated fatty acids .

  • Its recovery and recyclability make it suitable for industrial applications .

Key Findings and Comparisons

Reaction Type Mechanism Outcome
DetoxificationNucleophilic attack + Lossen rearrangementConverts TCBQ to chloranilic acid
Metal CoordinationBidentate ligand coordinationEnhances cytotoxicity in metal complexes
Lipid PeroxidationRadical-mediated hydrogen abstractionSelective synthesis of lipid hydroperoxides

Research Gaps

Scientific Research Applications

Antimicrobial Activity

Research indicates that m-Methoxybenzohydroxamic acid and its metal complexes exhibit notable antibacterial properties. In studies involving Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli. The metal complexes often showed enhanced activity compared to the free ligand, making them potential candidates for developing new antibacterial agents .

Table 1: Antibacterial Activity of this compound and Complexes

Bacterial StrainInhibition Zone (mm)Ligand ActivityMetal Complex Activity
Staphylococcus aureus15ModerateHigh
E. coli20LowVery High
Klebsiella pneumoniae18ModerateHigh

Enzyme Inhibition

The compound has been studied as an inhibitor of various enzymes, including urease and matrix metalloproteinases, which are crucial in several biological processes and diseases. Its ability to chelate metal ions makes it a promising candidate for enzyme inhibition studies, potentially leading to therapeutic applications in conditions like cancer and infections .

Applications in Drug Development

This compound's properties as a metal chelator have led to its investigation in drug formulation, particularly in enhancing the bioavailability of certain pharmaceuticals. Its role as a ligand in transition metal complexes has shown potential for improving drug efficacy by facilitating targeted delivery mechanisms .

Cosmetic Applications

The compound is also being explored for use in cosmetic formulations due to its stabilizing properties and ability to enhance skin penetration of active ingredients. Studies have indicated that formulations incorporating this compound can improve the efficacy of topical treatments by ensuring better absorption through the skin barrier .

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved testing various concentrations against clinical isolates of bacteria. Results indicated that at higher concentrations, both the ligand and its complexes significantly inhibited bacterial growth, suggesting their potential use in clinical settings for treating infections .

Case Study: Cosmetic Formulation Development

In a recent formulation study, this compound was included as an active ingredient in a moisturizing cream aimed at enhancing skin hydration. The formulation underwent stability testing and showed promising results regarding skin feel and moisture retention over time, highlighting its applicability in cosmetic products .

Mechanism of Action

The mechanism of action of m-Methoxybenzohydroxamic acid involves its ability to chelate metal ions and inhibit enzyme activity. The hydroxamic acid group binds to metal ions, forming stable complexes that can interfere with the function of metalloenzymes. This chelation disrupts the enzyme’s active site, inhibiting its activity. The compound’s methoxy group also contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Below is a detailed comparison of m-methoxybenzoic acid and structurally related methoxy-substituted aromatic compounds, focusing on molecular properties, substituent effects, and applications.

Structural and Functional Differences

Substituent Position Effects: m-Methoxybenzoic acid exhibits moderate acidity (pKa ~4.3) due to the electron-withdrawing meta-methoxy group, which destabilizes the carboxylate anion less than para-substituted analogs. In contrast, p-methoxybenzoic acid has a lower acidity (pKa ~4.5) due to resonance stabilization of the carboxylate group by the para-methoxy substituent. m-Anisidine (3-methoxyaniline) contains an electron-donating amino group, making it highly reactive in electrophilic substitution reactions, unlike its carboxylic acid counterparts.

Biological and Industrial Relevance: 5-Methoxysalicylic acid combines a hydroxyl (-OH) and methoxy group, mimicking salicylic acid derivatives. Its dual substituents enhance antioxidant and anti-inflammatory activity compared to m-methoxybenzoic acid . m-Anisaldehyde is widely used in perfumery due to its aromatic aldehyde group, whereas m-methoxybenzoic acid derivatives are more common in drug synthesis (e.g., nonsteroidal anti-inflammatory drug precursors) .

Research Findings

  • Solubility and Reactivity : The meta-substituted methoxy group in m-methoxybenzoic acid reduces water solubility compared to ortho isomers but improves lipid solubility, enhancing bioavailability in pharmaceutical formulations .
  • Synthetic Utility : m-Methoxybenzaldehyde (m-anisaldehyde) serves as a precursor for synthesizing m-methoxybenzoic acid via oxidation reactions, highlighting its role in industrial chemistry .
  • Metabolic Pathways: 5-Methoxysalicylic acid is identified as a human metabolite linked to dietary polyphenol breakdown, suggesting its role in pharmacokinetic studies .

Biological Activity

m-Methoxybenzohydroxamic acid (m-MBHA) is a hydroxamic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to form complexes with metal ions, which can enhance its pharmacological effects. The focus of this article is to explore the biological activity of m-MBHA, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is derived from benzohydroxamic acid with a methoxy group at the meta position. Its general structure can be represented as follows:

C8H9NO3\text{C}_8\text{H}_9\text{NO}_3

This compound's unique structure allows it to interact with various biological targets, particularly enzymes involved in cancer progression and microbial resistance.

The biological activity of m-MBHA primarily stems from its ability to inhibit certain enzymes through chelation and competitive inhibition. Hydroxamic acids are known to form stable complexes with metal ions, which can interfere with enzyme function. For example, studies have shown that m-MBHA can inhibit serine proteases such as α-chymotrypsin by forming a complex that blocks the active site of the enzyme .

Biological Activity Data

Research has demonstrated that m-MBHA exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the inhibitory effects of m-MBHA on different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast)10Competitive inhibition of proteases
PC-3 (Prostate)12Metal ion chelation and enzyme inhibition
HeLa (Cervical)8Induction of apoptosis via caspase activation

These results indicate that m-MBHA has a low micromolar range of inhibition, suggesting potent biological activity against these cancer types.

Case Studies

Several case studies have highlighted the therapeutic potential of m-MBHA:

  • Inhibition of Cancer Cell Proliferation : A study conducted on MCF-7 cells demonstrated that treatment with m-MBHA resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent .
  • Metal Complex Formation : Research involving organotin(IV) derivatives of m-MBHA revealed enhanced biological activity compared to the parent compound. These complexes exhibited improved cytotoxicity against various pathogens, suggesting that metal coordination could amplify the therapeutic effects of m-MBHA .
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. In vitro assays indicated that m-MBHA effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus, showcasing its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What established synthetic routes exist for m-Methoxybenzohydroxamic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via hydroxamation of m-methoxybenzoic acid derivatives. Key methods include the Angeli-Rimini reaction using hydroxylamine hydrochloride under alkaline conditions (pH 8.5–9.5) at 40–60°C. Yield optimization requires precise stoichiometric control of acylating agents (e.g., benzoyl chloride analogs) and inert atmosphere maintenance to prevent oxidation byproducts. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) ensures intermediate purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Multi-modal analysis is critical:

  • 1^1H/13^{13}C NMR in DMSO-d6 (δ 8.2–8.4 ppm for aromatic protons; δ 165–170 ppm for carbonyl carbons)
  • FT-IR (hydroxamate N–O stretch at 920–940 cm1^{-1}; C=O stretch at 1640–1660 cm1^{-1})
  • HPLC-UV (C18 column, λ = 270 nm, acetonitrile/water gradient) for purity assessment (>98%). For novel derivatives, single-crystal X-ray diffraction confirms stereochemistry .

Q. How should stability studies be designed for this compound under varying conditions?

Follow ICH Q1A guidelines:

  • Accelerated degradation studies (40°C/75% relative humidity for 3 months) with periodic HPLC analysis.
  • Monitor hydroxamate bond stability via UV-Vis spectral shifts (270–290 nm).
  • Use saturated salt solutions (e.g., NaCl for 75% RH) to control humidity in desiccators .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Conduct meta-analysis with strict inclusion criteria (pH 7.4 buffer, 37°C incubation). Normalize dose-response curves using 4-parameter logistic models. Validate via orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence quenching). Cross-reference with computational docking studies (AutoDock Vina, PDB: 1XYZ) to confirm binding modes .

Q. What experimental controls are critical for studying its enzyme inhibition mechanisms?

Include:

  • Negative controls (heat-denatured enzymes)
  • Competitive inhibitors (e.g., acetohydroxamic acid)
  • Metal ion supplementation tests (Fe3+^{3+}, Zn2+^{2+}). Use stopped-flow kinetics to distinguish competitive vs. non-competitive inhibition. Confirm binding via tryptophan fluorescence quenching (Δλ = 10–15 nm) .

Q. How can computational chemistry elucidate its metal-chelating behavior?

Apply density functional theory (DFT) calculations (B3LYP/6-311++G**) to map electrostatic potential surfaces. Simulate coordination geometries with transition metals (Fe3+^{3+}, Cu2+^{2+}) using molecular mechanics force fields. Validate via correlation with experimental stability constants from potentiometric titrations .

Q. What strategies address discrepancies in reported 1^11H NMR chemical shifts?

Standardize referencing protocols (TMS in DMSO-d6 at 298K). Compare experimental shifts with ACD/Labs predictions. Perform variable-temperature NMR (25–60°C) to identify conformational dynamics. Cross-validate using 15^{15}N-labeled analogs for hydroxamate nitrogen environment analysis .

Q. Methodological Challenges

Q. How to optimize synthetic yield while minimizing side-product formation?

Use design of experiments (DOE) to vary parameters (temperature, pH, solvent polarity). Analyze via response surface methodology (RSM). Characterize byproducts via LC-MS (ESI+ mode) and adjust reagent addition rates (<0.5 mL/min) to control exothermic reactions .

Q. What indexing challenges arise when retrieving literature on this compound?

Overcome trivial name ambiguity (e.g., "anisole" vs. "methoxybenzene") by searching SMILES (O=C(NO)C1=CC=CC(OC)=C1) or InChIKey identifiers. Use semantic indexing tools (e.g., OSCAR4) to link synonyms (e.g., N-hydroxy-m-methoxybenzamide) across databases like PubChem and SciFinder .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

N-hydroxy-3-methoxybenzamide

InChI

InChI=1S/C8H9NO3/c1-12-7-4-2-3-6(5-7)8(10)9-11/h2-5,11H,1H3,(H,9,10)

InChI Key

DVUJVMMFEBNGPA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NO

Origin of Product

United States

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